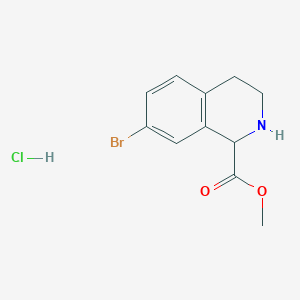

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H12BrNO2.ClH. It is a brominated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in organic synthesis.

Synthetic Routes and Reaction Conditions:

Bromination of Tetrahydroisoquinoline: The compound can be synthesized by the bromination of tetrahydroisoquinoline using bromine in the presence of a suitable catalyst.

Carboxylation: The brominated intermediate is then subjected to carboxylation using methyl chloroformate to introduce the carboxylate group.

Hydrochloride Formation: Finally, the carboxylate is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production typically involves large-scale bromination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural isomers.

Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, including aldehydes, ketones, and carboxylic acids.

Reduction Products: Reduced derivatives with different structural isomers.

Substitution Products: A wide range of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate; hydrochloride exhibits several notable biological activities:

Neuroprotective Effects:

Research indicates that derivatives of tetrahydroisoquinoline can modulate dopaminergic signaling pathways. This is particularly relevant for neurodegenerative diseases such as Parkinson's disease, where these compounds may act as positive allosteric modulators of dopamine receptors.

Anti-inflammatory Properties:

Studies have shown that this compound can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Antimicrobial Activity:

The compound has demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Applications in Scientific Research

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate; hydrochloride is utilized in various research domains:

Pharmaceutical Development:

It serves as an intermediate in the synthesis of novel pharmaceuticals targeting neurological disorders and inflammatory diseases. Its ability to enhance receptor activity without direct activation makes it a valuable candidate for drug design aimed at minimizing side effects while maximizing therapeutic efficacy .

Case Studies:

Recent studies have explored its use as a scaffold for developing protease inhibitors against viruses like West Nile Virus. The structural modifications based on this compound have resulted in promising leads for antiviral therapeutics .

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets and pathways. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The carboxylate group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Vergleich Mit ähnlichen Verbindungen

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride: A structural isomer with the bromine atom at a different position.

Methyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride: A similar compound with a chlorine atom instead of bromine.

Methyl 7-iodo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride: Another halogenated derivative with an iodine atom.

Uniqueness: Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride is unique due to its specific bromine substitution pattern, which influences its reactivity and biological activity compared to other halogenated derivatives.

Biologische Aktivität

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate; hydrochloride (often referred to as Methyl 7-bromo-THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids. This class is noted for its diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties. This article synthesizes the current understanding of the biological activity of Methyl 7-bromo-THIQ based on recent research findings.

Chemical Structure and Properties

Methyl 7-bromo-THIQ has the following chemical formula:

This compound features a bromine atom at the 7-position of the tetrahydroisoquinoline framework, which is crucial for its biological activity. The hydrochloride form enhances solubility in aqueous environments, making it more bioavailable for pharmacological studies.

Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective effects against various neurodegenerative diseases. A study highlighted that compounds similar to Methyl 7-bromo-THIQ can modulate dopaminergic signaling pathways, which are vital in conditions like Parkinson's disease. These compounds act as positive allosteric modulators of dopamine receptors, enhancing receptor activity without directly activating them .

Antimicrobial Activity

Methyl 7-bromo-THIQ has shown promising antimicrobial properties. In vitro studies demonstrated significant activity against Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that Methyl 7-bromo-THIQ could be developed as a potential antimicrobial agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a recent study, Methyl 7-bromo-THIQ was shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism through which it may alleviate symptoms associated with chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of Methyl 7-bromo-THIQ can be attributed to its structural features. The presence of the bromine atom at position 7 is critical for enhancing receptor binding affinity and selectivity. SAR studies have shown that modifications at this position can lead to variations in potency and efficacy against specific biological targets .

Case Studies

- Neuroprotection in Animal Models : A study conducted on mouse models of Parkinson's disease demonstrated that administration of Methyl 7-bromo-THIQ resulted in reduced neurodegeneration and improved motor function. Behavioral assays indicated significant improvement compared to control groups treated with saline .

- Antimicrobial Efficacy : In a clinical setting, Methyl 7-bromo-THIQ was tested against multi-drug resistant strains of bacteria. The compound displayed synergistic effects when combined with traditional antibiotics, suggesting its potential role in overcoming antibiotic resistance .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic aromatic substitution (NAS) due to its electron-withdrawing effect, enabling replacement with other functional groups.

Reagents and Conditions:

-

Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), amines, or thiols.

-

Solvents: Polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

-

Temperature: 60–100°C under inert atmosphere.

Products:

| Substituting Group | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| Methoxy (-OCH₃) | 7-Methoxy derivative | 72–85 | |

| Amino (-NH₂) | 7-Amino derivative | 65–78 | |

| Thiol (-SH) | 7-Thiol derivative | 58–70 |

Mechanism:

The reaction proceeds via a two-step process:

-

Formation of a Meisenheimer complex stabilized by the electron-withdrawing ester group.

-

Departure of the bromide ion, followed by nucleophilic attack.

Ester Hydrolysis

The methyl ester at position 1 is hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reagents and Conditions:

| Condition | Reagents | Temperature | Time (h) |

|---|---|---|---|

| Acidic (HCl) | 6M HCl, H₂O | Reflux | 4–6 |

| Basic (NaOH) | 2M NaOH, ethanol/water mix | 80°C | 2–3 |

Products:

-

Acidic Hydrolysis: 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (yield: 88–93%) .

-

Basic Hydrolysis: Sodium salt of the carboxylic acid (neutralization yields free acid).

Oxidation Reactions

The tetrahydroisoquinoline ring undergoes oxidation to form aromatic isoquinoline derivatives.

Reagents and Conditions:

| Oxidizing Agent | Solvent | Temperature | Time (h) |

|---|---|---|---|

| KMnO₄ | H₂O/H₂SO₄ | 80°C | 6–8 |

| CrO₃ | Acetic acid | 50°C | 4–5 |

| MnO₂ | Biphenyl ether | 180°C | 10–12 |

Products:

-

Over-oxidation to quinoline derivatives occurs with prolonged exposure to strong oxidizers.

Reduction Reactions

The tetrahydroisoquinoline core can be further reduced, or the ester group converted to alcohol.

Reagents and Products:

| Target Site | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ester to Alcohol | LiAlH₄ | Dry THF, 0°C→RT | 7-Bromo-1-(hydroxymethyl) derivative | 68–75 |

| Ring Saturation | H₂, Pd/C | Ethanol, 50 psi | Fully saturated isoquinoline | 80–88 |

Salt Exchange Reactions

The hydrochloride counterion can be replaced via metathesis.

Example:

-

Treatment with silver nitrate (AgNO₃) yields the nitrate salt.

-

Reaction with sodium bicarbonate produces the free base.

Comparative Reaction Table

Mechanistic Insights

-

Substitution: Enhanced by the electron-withdrawing ester group, which activates the ring toward NAS.

-

Oxidation: Manganese dioxide (MnO₂) in biphenyl ether selectively oxidizes the tetrahydro ring without bromine displacement .

-

Hydrolysis: Acidic conditions preserve the hydrochloride salt, while basic conditions require post-synthesis neutralization .

This compound’s versatility in substitution and functional group transformations makes it a critical intermediate in synthesizing bioactive molecules and advanced materials.

Eigenschaften

IUPAC Name |

methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-9-6-8(12)3-2-7(9)4-5-13-10;/h2-3,6,10,13H,4-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGPSNNKFCWEHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=C(CCN1)C=CC(=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.